molecular formula C21H25N5O4 B1150141 PLX7486

PLX7486

货号: B1150141
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PLX7486 is an orally bioavailable small-molecule dual inhibitor targeting tropomyosin receptor kinases (TrkA/B/C) and colony-stimulating factor 1 receptor (CSF1R/Fms). Developed by Plexxikon (a Daiichi Sankyo subsidiary), it is designed to disrupt tumor cell survival and immunosuppressive myeloid cell recruitment in the tumor microenvironment (TME) .

属性

分子式

C21H25N5O4

外观

Solid powder

同义词

PLX7486;  PLX-7486;  PLX 7486.; NONE

产品来源

United States

相似化合物的比较

Mechanism of Action

  • Trk Inhibition : Blocks Trk-mediated signaling (Akt and MAPK pathways), critical for tumor cell proliferation, survival, and nerve invasion .
  • CSF1R Inhibition : Suppresses tumor-associated macrophage (TAM) infiltration by inhibiting CSF1/CSF1R signaling, thereby enhancing antitumor immune responses .

Clinical Development

PLX7486 is in Phase I/Ib trials (NCT01804530) for advanced solid tumors, including pancreatic cancer, NTRK fusion-positive cancers, and tenosynovial giant cell tumors. It is tested as a monotherapy and in combination with chemotherapy (gemcitabine, paclitaxel) or immune checkpoint inhibitors (anti-CTLA-4, anti-PD-1) .

Preclinical Data

  • Cytotoxic Effects : IC50 of 5–8 μM against murine cancer cell lines (e.g., MC38, B16F10) and <1 μM against macrophages (RAW264.7, bone marrow-derived) .
  • Synergy with Immunotherapy: Combined with anti-PD-1 or anti-CTLA-4, it reduces tumor growth and immune suppression in murine models .

Comparison with Similar Compounds

PLX7486 belongs to two drug classes: Trk inhibitors and CSF1R inhibitors . Below is a comparative analysis with key competitors:

Table 1: PLX7486 vs. CSF1R Inhibitors

Compound Targets Indications Development Stage Key Features References
PLX7486 CSF1R, TrkA/B/C Solid tumors, TSGCT Phase I/Ib Dual inhibition; oral; synergy with immunotherapy
Pexidartinib (PLX3397) CSF1R, c-KIT, FLT3 TSGCT (FDA-approved), gliomas Phase III/Approved Broad kinase inhibition; hepatotoxicity risk
BLZ945 CSF1R Solid tumors, glioblastoma Phase II Selective CSF1R inhibition; reprograms TAMs
ARRY-382 CSF1R Advanced solid tumors Phase I Orally active; combats immunosuppressive TME

Table 2: PLX7486 vs. Trk Inhibitors

Compound Targets Indications Development Stage Key Features References
PLX7486 TrkA/B/C, CSF1R NTRK fusion cancers, solid tumors Phase I/Ib Dual-target; enhances T-cell responses
Larotrectinib TrkA/B/C NTRK fusion cancers (FDA-approved) Approved High selectivity for Trk; rapid resistance
Entrectinib TrkA/B/C, ROS1, ALK NTRK/ROS1/ALK+ cancers (FDA-approved) Approved CNS penetration; multi-kinase activity
Cabozantinib Trk, MET, VEGFR2 Thyroid, renal cancers Approved Multikinase inhibitor; off-target toxicity

Key Differentiators of PLX7486

Dual-Target Strategy: Unlike single-target inhibitors (e.g., larotrectinib for Trk, pexidartinib for CSF1R), PLX7486 simultaneously blocks Trk and CSF1R, addressing both tumor cell survival and immunosuppressive TAMs .

Broad Applicability : Targets both NTRK fusion-driven cancers and CSF1R-dependent malignancies (e.g., pancreatic cancer, TSGCT) .

Challenges and Limitations

  • Toxicity Profile : CSF1R inhibitors like pexidartinib carry risks of hepatotoxicity and myelosuppression; PLX7486’s safety in humans remains under evaluation .
  • Resistance Mechanisms : Trk inhibitors face acquired resistance (e.g., NTRK mutations), necessitating combination therapies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。